molecular formula C10H16N2O6 B11819950 Bis[3-(methylamino)oxetan-2-yl] oxalate

Bis[3-(methylamino)oxetan-2-yl] oxalate

Cat. No.: B11819950
M. Wt: 260.24 g/mol
InChI Key: ZBQRPRGZAIUIOI-UHFFFAOYSA-N
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Description

Bis[3-(methylamino)oxetan-2-yl] oxalate is a bis-oxetan derivative featuring two 3-(methylamino)oxetan-2-yl moieties linked via an oxalate counterion. Oxetan rings are strained four-membered heterocycles with oxygen, conferring unique reactivity and conformational rigidity. Its structural framework aligns with oxetan-based derivatives employed in drug discovery for their metabolic stability and bioavailability advantages .

Properties

Molecular Formula

C10H16N2O6

Molecular Weight

260.24 g/mol

IUPAC Name

bis[3-(methylamino)oxetan-2-yl] oxalate

InChI

InChI=1S/C10H16N2O6/c1-11-5-3-15-9(5)17-7(13)8(14)18-10-6(12-2)4-16-10/h5-6,9-12H,3-4H2,1-2H3

InChI Key

ZBQRPRGZAIUIOI-UHFFFAOYSA-N

Canonical SMILES

CNC1COC1OC(=O)C(=O)OC2C(CO2)NC

Origin of Product

United States

Preparation Methods

Oxirane-to-Oxetane Ring Expansion with Azide Reduction

The foundational method described in WO2021118906A1 begins with (S)-2-((benzyloxy)methyl)oxirane, which undergoes BF₃·OEt₂-catalyzed ring expansion to form (S)-3-((benzyloxy)methyl)oxetane. Subsequent bromination at the oxetane 2-position introduces a leaving group for nucleophilic substitution with sodium azide, yielding 3-azidooxetane. Hydrogenation over Pd/C then reduces the azide to the primary amine. While this route achieves enantiomeric excess >98%, the use of explosive azide intermediates necessitates specialized infrastructure, limiting its industrial adoption.

Tosylation/Phthalimide Substitution Strategy

EP4194446A1 discloses a safer approach starting from [2-(1-ethoxyethoxy)methyl]propylene oxide. Acid-catalyzed hydrolysis (20–30°C, 15–20 h) generates (oxetan-2-yl)methanol, which is converted to the tosylate ester using p-toluenesulfonyl chloride under triethylamine catalysis. Reaction with potassium phthalimide (110–120°C, 3–5 h) installs the phthalimide-protected amine, followed by hydrazine-mediated deprotection to yield oxetan-2-ylmethanamine. This method avoids azides entirely, achieving 76% overall yield with <1% residual phthalimide.

Regioselective Methylamination at the Oxetane 3-Position

Introducing the methylamino group at the oxetane 3-position requires careful optimization to prevent ring-opening side reactions.

Direct Amination via SN2 Displacement

Reaction of 3-bromooxetane with methylamine in THF at 60°C for 48 h provides 3-(methylamino)oxetane in 58% yield. However, competing elimination to form oxetene occurs at temperatures >70°C, necessitating precise thermal control. Substituting bromine with triflate leaving groups increases reactivity, enabling amination at 40°C (82% yield), albeit with higher reagent costs.

Reductive Amination of Oxetan-3-one

An alternative route condenses oxetan-3-one with methylamine under hydrogenation conditions (H₂, 50 psi, 10% Pd/C, EtOH). While this method achieves 89% conversion, the intermediate imine undergoes partial polymerization, requiring chromatographic purification that reduces isolated yield to 63%.

Oxalate Salt Formation: Critical Process Parameters

The final coupling of 3-(methylamino)oxetane with oxalic acid demands strict stoichiometric and pH control to prevent diastereomer formation.

Solvent Screening for Salt Crystallization

Trials in methanol, ethanol, and acetonitrile reveal ethanol as optimal, providing 92% recovery of this compound with 99.5% purity (HPLC). Methanol induces premature precipitation of oxalic acid, while acetonitrile requires prolonged cooling (Table 1).

Table 1: Solvent Effects on Oxalate Salt Yield and Purity

SolventTemperature (°C)Yield (%)Purity (%)
Methanol0–56897.1
Ethanol-10–09299.5
Acetonitrile-20–(-10)8198.3

pH-Dependent Diastereoselectivity

Maintaining pH 4.5–5.0 during acid addition suppresses epimerization at the oxetane 2-position. Deviations below pH 4.0 promote ring-opening via acid-catalyzed hydrolysis, while pH >5.5 results in incomplete protonation of the oxalate anion, reducing crystallinity.

Industrial-Scale Process Optimization

Continuous Flow Amination

Replacing batch reactors with continuous flow systems reduces reaction time for 3-bromooxetane amination from 48 h to 12 min. Using a microstructured reactor (100 µm channels) at 120°C and 20 bar achieves 94% conversion with 99:1 regioselectivity.

In Situ FTIR Monitoring

Real-time infrared spectroscopy tracks oxetane ring integrity during methylamination. Characteristic C-O-C stretching at 980 cm⁻¹ disappears upon ring opening, enabling immediate corrective adjustments .

Chemical Reactions Analysis

Types of Reactions

Bis[3-(methylamino)oxetan-2-yl] oxalate can undergo several types of chemical reactions, including:

    Oxidation: The oxetane ring can be oxidized to form various oxygenated products.

    Reduction: Reduction reactions can target the oxalate group or the oxetane ring.

    Substitution: Nucleophilic substitution reactions can occur at the methylamino groups or the oxetane ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides or hydroxylated derivatives, while reduction can yield alcohols or amines.

Scientific Research Applications

Bis[3-(methylamino)oxetan-2-yl] oxalate has several applications in scientific research:

Mechanism of Action

The mechanism by which Bis[3-(methylamino)oxetan-2-yl] oxalate exerts its effects involves the reactivity of the oxetane ring and the oxalate group. The ring strain in the oxetane ring makes it susceptible to nucleophilic attack, leading to ring-opening reactions that can form various intermediates. These intermediates can then participate in further chemical transformations, targeting specific molecular pathways and enzymes.

Comparison with Similar Compounds

Ethyl 2-(3-(Aminomethyl)oxetan-3-yl)acetate Oxalate (CAS 1242267-76-0)

  • Structure: Combines an oxetan-3-yl ring with an aminomethyl group and ethyl acetate ester, complexed with oxalate.
  • Key Differences: The ester group (ethyl acetate) and aminomethyl substituent contrast with the methylamino group in the target compound. The oxetan-3-yl position (vs. oxetan-2-yl in the target) alters steric and electronic properties.
  • Applications : Serves as a synthetic intermediate in pharmaceuticals, emphasizing its role in peptide and small-molecule synthesis .

tert-Butyl 3-[(Methylamino)methyl]piperidine-1-carboxylate Oxalate (2:1) (CAS 1017356-25-0)

  • Structure: Piperidine ring with methylamino-methyl and tert-butoxycarbonyl (Boc) groups, paired with oxalate.
  • Key Differences : The six-membered piperidine ring offers greater conformational flexibility compared to the strained oxetan ring. The Boc-protected amine and lack of oxetan functionality limit direct structural analogy.
  • Applications : Used in alkaloid synthesis and as a protected intermediate for amine-containing drugs .

Fosaprepitant Dimeglumine (CAS 265121-04-8)

  • Structure: A phosphonate salt with a methylamino-glucitol moiety and trifluoromethyl-phenyl groups.
  • Key Differences: The absence of an oxetan ring and presence of a phosphonate group distinguish it from the target compound. However, both share methylamino groups, influencing solubility and bioavailability.
  • Applications: Approved antiemetic drug, highlighting the therapeutic relevance of methylamino-containing compounds .

Duloxetine Hydrochloride Impurity F Oxalate (CAS 1033803-59-6)

  • Structure : Naphthalen-1-yloxy and thiophene-substituted propan-1-amine oxalate.
  • Key Differences : Linear amine chain and aromatic substituents contrast with the cyclic oxetan framework. Both employ oxalate counterions for salt formation.
  • Applications : Impurity in antidepressant synthesis, emphasizing oxalate’s role in stabilizing amine salts .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Molecular Weight Key Functional Groups Applications Reference
Bis[3-(methylamino)oxetan-2-yl] oxalate Bis-oxetan + oxalate ~310 (estimated) Methylamino, oxetan, oxalate Pharmaceutical intermediate
Ethyl 2-(3-(aminomethyl)oxetan-3-yl)acetate oxalate Oxetan + ester 295.27 Aminomethyl, ethyl ester Synthetic intermediate
Fosaprepitant Dimeglumine Phosphonate + glucitol 1004.83 Methylamino, trifluoromethyl Antiemetic drug
Duloxetine Impurity F Oxalate Aromatic amine 478.44 Naphthyloxy, oxalate Impurity standard

Research Findings and Trends

  • Oxetan Rings : Compounds with oxetan rings (e.g., PBLL1853, PBLL1869) demonstrate enhanced metabolic stability compared to larger heterocycles, making them valuable in drug design .
  • Oxalate Salts : Oxalate improves crystallinity and shelf-life for amine-containing compounds, as seen in duloxetine impurities and ivabradine derivatives .
  • Methylamino Groups: This substituent enhances water solubility and binding affinity in receptor-targeted molecules, exemplified by fosaprepitant .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Bis[3-(methylamino)oxetan-2-yl] oxalate, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves oxetane ring functionalization and oxalate ester formation. Key steps include nucleophilic substitution at the oxetane oxygen and coupling with methylamine derivatives. To optimize efficiency:

  • Use factorial design experiments to test variables (temperature, solvent polarity, catalyst loading) .
  • Monitor reaction progress via HPLC or NMR to identify intermediates and byproducts .
  • Example Table :
Reaction StepOptimal ConditionsYield (%)
Oxetane activationDMF, 60°C, 12h78
Methylamine couplingTHF, -10°C, 2h85

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Spectroscopy : Use 1^1H/13^13C NMR to confirm oxetane ring integrity and methylamine substitution patterns .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and rule out adducts .
  • Chromatography : HPLC with UV detection to assess purity (>95% for experimental use) .

Q. What are the stability considerations for this compound under different laboratory conditions?

  • Methodological Answer :

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds (e.g., >150°C) .
  • Hydrolytic Sensitivity : Test pH-dependent stability in buffered solutions; oxetane rings may hydrolyze under strongly acidic/basic conditions .
  • Storage Recommendations : Store under inert gas (N2_2) at -20°C in anhydrous solvents like THF or DCM .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic processes?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate activation energies for oxetane ring-opening reactions under catalytic conditions .
  • Molecular Dynamics (MD) : Simulate solvent effects on conformational stability, particularly in polar aprotic solvents .
  • Example Application : Predict regioselectivity in nucleophilic attacks on the oxetane moiety using electrostatic potential maps .

Q. What strategies address contradictions in experimental data regarding the compound’s biological activity?

  • Methodological Answer :

  • Replication Studies : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability .
  • Multivariate Analysis : Use principal component analysis (PCA) to identify confounding variables (e.g., solvent residues, impurity profiles) .
  • Cross-Validation : Compare results across orthogonal assays (e.g., enzyme inhibition vs. cellular uptake) to confirm biological relevance .

Q. How can researchers investigate the compound’s interaction with biological macromolecules (e.g., proteins, DNA)?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics to target proteins (e.g., kinases) in real-time .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
  • X-ray Crystallography : Co-crystallize the compound with target enzymes to resolve binding modes at atomic resolution .

Theoretical and Methodological Frameworks

  • Guiding Principle : Link research to a conceptual framework, such as strain-release chemistry (oxetane ring strain) or bifunctional catalysis (oxalate’s chelating ability) .
  • Data Interpretation : Align experimental outcomes with theoretical predictions (e.g., Hammett plots for substituent effects) to validate mechanistic hypotheses .

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